molecular formula C14H26N2O4 B1475757 1-(Tert-butyl) 3-ethyl 4-(methylamino)piperidine-1,3-dicarboxylate CAS No. 2097994-10-8

1-(Tert-butyl) 3-ethyl 4-(methylamino)piperidine-1,3-dicarboxylate

Cat. No. B1475757
CAS RN: 2097994-10-8
M. Wt: 286.37 g/mol
InChI Key: NAWZRMQZIQLBTD-UHFFFAOYSA-N
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Description

“1-(Tert-butyl) 3-ethyl 4-(methylamino)piperidine-1,3-dicarboxylate” is a synthetic compound . It is also known as Taranabant, which is a novel antagonist for the cannabinoid receptor (CB1R) and exerts an anti-obesity effect by reducing food intake and body weight.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound contains a piperidine ring, which is a common feature in many pharmaceuticals . The presence of the tert-butyl group and the ethyl group indicate that this compound is likely to be lipophilic, which could influence its pharmacokinetic properties .

Scientific Research Applications

Asymmetric Synthesis and Nociceptin Antagonists

The compound serves as an efficient and practical intermediate in the asymmetric synthesis of compounds that are useful for developing nociceptin antagonists. A notable method includes diastereoselective reduction and isomerization steps that are applicable for large-scale operations, yielding enantiomerically pure compounds with significant efficiency (H. Jona et al., 2009).

Synthesis of Biologically Active Benzimidazole Compounds

It has been utilized in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for creating biologically active benzimidazole compounds. The synthesis process involves a cost-effective and simple amination, showcasing the versatility of this chemical in producing pharmacologically relevant structures (Liu Ya-hu, 2010).

New Scaffolds for Substituted Piperidines

The compound is also used in creating new scaffolds for substituted piperidines, critical in medicinal chemistry for drug development. This involves regioselective ring-opening and conversion of terminal alkynes into triazoles, demonstrating its utility in synthesizing diverse molecular architectures (Rianne A. G. Harmsen et al., 2011).

Molecular Structure Analysis

In addition, its derivatives have been synthesized and analyzed for their crystal and molecular structure, contributing to the field of crystallography and material science. Such studies offer insights into the molecular arrangements and properties of materials based on piperidine-carboxylate structures (C. Mamat et al., 2012).

Biological Evaluations

Research has extended to the synthesis, characterization, and biological evaluation of its derivatives, including antibacterial and antifungal activities. These studies highlight its potential in developing new therapeutic agents, with detailed analyses of their structural, thermal, and spectroscopic properties (B. Kulkarni et al., 2016).

Mechanism of Action

Action Environment

The action, efficacy, and stability of Taranabant can be influenced by various environmental factors. For instance, factors such as temperature and light could potentially affect the stability of the compound . Additionally, individual patient factors, including age, sex, genetic factors, and overall health status, can influence the drug’s efficacy and safety profile.

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-(methylamino)piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-6-19-12(17)10-9-16(8-7-11(10)15-5)13(18)20-14(2,3)4/h10-11,15H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWZRMQZIQLBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1NC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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